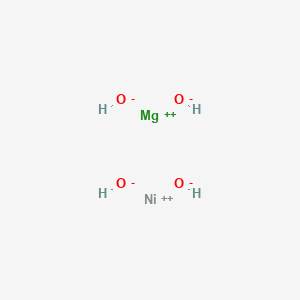
Magnesium;nickel(2+);tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;nickel(2+);tetrahydroxide is a coordination compound consisting of magnesium, nickel in the +2 oxidation state, and hydroxide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;nickel(2+);tetrahydroxide can be synthesized through various methods. One common approach involves the reaction of magnesium salts with nickel salts in the presence of a base. For example, mixing magnesium chloride and nickel chloride in an aqueous solution, followed by the addition of sodium hydroxide, can precipitate the compound. The reaction typically occurs at room temperature and requires careful control of pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation reactions. The process may include steps such as filtration, washing, and drying to obtain the pure compound. Advanced techniques like mechanochemical synthesis, which involves high-energy ball milling, can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Hydroxide ions can be substituted by other ligands in coordination chemistry.
Hydration and Dehydration Reactions: The compound can gain or lose water molecules under different conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. Reaction conditions such as temperature, pressure, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce magnesium chloride, nickel chloride, and water.
Scientific Research Applications
Magnesium;nickel(2+);tetrahydroxide has several scientific research applications:
Hydrogen Storage: The compound is studied for its potential in hydrogen storage systems due to its ability to form metal hydrides.
Battery Materials: It is used in the development of nickel-metal hydride batteries, where it serves as an electrode material.
Catalysis: The compound acts as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biomedical Applications: Research is ongoing to explore its use in biomedical applications, such as drug delivery systems and bioresorbable implants.
Mechanism of Action
The mechanism of action of magnesium;nickel(2+);tetrahydroxide involves its interaction with other molecules and ions. The nickel ion, in particular, plays a significant role in catalysis and redox reactions. The hydroxide ions can participate in acid-base reactions, while the magnesium ion contributes to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Magnesium Hydroxide: Similar in structure but lacks the nickel component.
Nickel Hydroxide: Contains nickel but does not include magnesium.
Magnesium-Nickel Alloys: These alloys have different properties and applications compared to the hydroxide compound.
Uniqueness
Magnesium;nickel(2+);tetrahydroxide is unique due to the combination of magnesium and nickel ions in a single compound. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in hydrogen storage, catalysis, and battery technology .
Properties
CAS No. |
61179-17-7 |
|---|---|
Molecular Formula |
H4MgNiO4 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
magnesium;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Mg.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
GHGLNACACOYQSB-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















